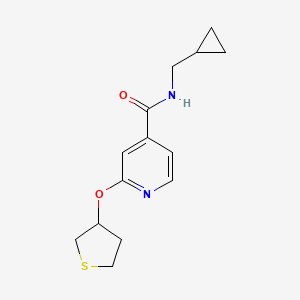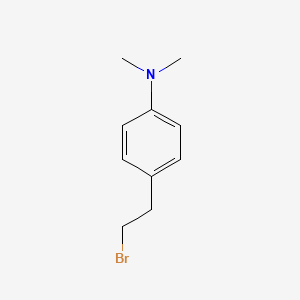
p-(N,N-dimethylamino) Phenethyl Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(N,N-dimethylamino) Phenethyl Bromide is a chemical compound that is a derivative of aniline . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .
Synthesis Analysis
The synthesis of p-(N,N-dimethylamino) Phenethyl Bromide involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol . This reaction yields a condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis (biarylhydrazone) .Molecular Structure Analysis
The molecular structure of p-(N,N-dimethylamino) Phenethyl Bromide has been determined by single crystal X-ray diffraction study . The structure was further confirmed by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
P-(N,N-dimethylamino) Phenethyl Bromide undergoes various chemical reactions. For instance, it reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions . It also reacts with hydrazine to form p-Dimethylaminobenzalazine azo-dye .Applications De Recherche Scientifique
Catalytic Applications
- p-(N,N-dimethylamino) Phenethyl Bromide is used in palladium-catalyzed reductive coupling reactions. It facilitates the coupling of aryl bromides to produce biaryls efficiently, even in the presence of groups like carbonyl and nitro that are easily reducible (Kuroboshi, Waki, & Tanaka, 2003).
Structural and Chemical Analysis
- The compound is analyzed for its crystal structure, revealing significant insights into the spatial arrangement and interactions of its molecular components. This kind of analysis is vital for understanding the material properties and potential applications (Meerssche & Leroy, 2010).
Organic Synthesis
- It is integral to the enantioselective cross-coupling of certain esters with vinyl bromides. This reaction showcases its ability to serve as a terminal organic reductant in mild conditions, highlighting its versatility in organic synthesis (Suzuki, Hofstra, Poremba, & Reisman, 2017).
Domino Cycloaddition Reactions
- p-(N,N-dimethylamino) Phenethyl Bromide is used in cycloaddition reactions to produce compounds like dispirocyclopentyl-3,3′-bisoxindoles. These reactions are notable for their high diastereoselectivity and yield, which is crucial in the field of medicinal chemistry (Lu & Yan, 2015).
Polymerization Processes
- The compound plays a role in group transfer polymerization processes. It is used in initiating systems for polymerizing certain acrylamides, demonstrating its potential in creating polymers with controlled molecular weights and properties (Fuchise et al., 2010).
Photophysical Studies
- In the study of photophysical properties, p-(N,N-dimethylamino) Phenethyl Bromide derivatives have been explored for their fluorescence characteristics in different solvent conditions. This research aids in understanding how molecular structure influences photophysical behavior, which is essential in developing new materials for electronic and photonic applications (Shim et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-bromoethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADFZBCISPJFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2461543.png)
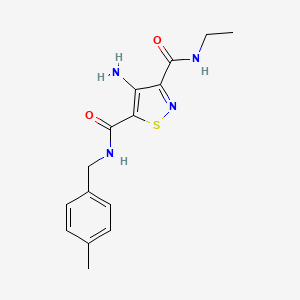
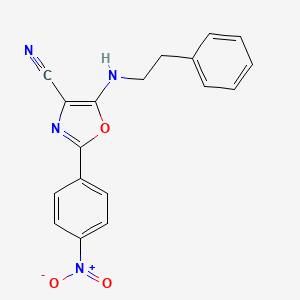
![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2461547.png)

![(2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2461551.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2461553.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide](/img/structure/B2461555.png)
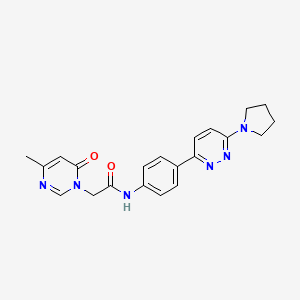
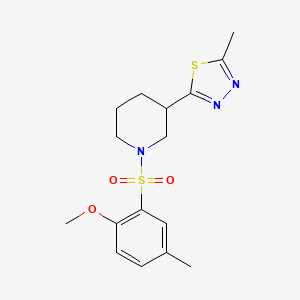
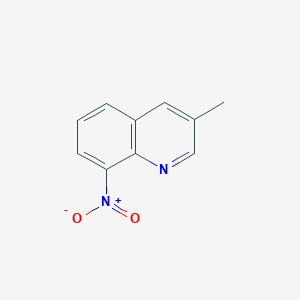
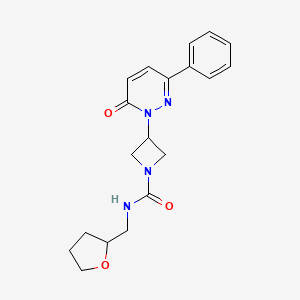
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2461561.png)
